2-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde
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Overview
Description
2-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde is an organic compound with the molecular formula C11H9BrO3. It is a benzaldehyde derivative characterized by the presence of bromine, methoxy, and prop-2-yn-1-yloxy groups. This compound is used in various chemical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde typically involves the reaction of 2-bromo-5-methoxybenzaldehyde with propargyl alcohol under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzoic acid.
Reduction: 2-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic applications due to its ability to modify biological targets.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde involves its interaction with specific molecular targets. The bromine and alkyne groups allow for covalent modification of biological targets under UV light, making it useful in photoaffinity labeling studies. This compound can form covalent bonds with proteins, thereby enabling the study of protein-ligand interactions and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-methoxybenzaldehyde
- 4-(Bromomethyl)phenyl (4-(prop-2-yn-1-yloxy)phenyl)methanone
- 2-Bromo-5-ethoxy-4-methoxybenzaldehyde
Uniqueness
2-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde is unique due to its combination of bromine, methoxy, and prop-2-yn-1-yloxy groups, which confer distinct reactivity and functional properties. This makes it particularly valuable in synthetic chemistry and biochemical research .
Properties
IUPAC Name |
2-bromo-5-methoxy-4-prop-2-ynoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c1-3-4-15-11-6-9(12)8(7-13)5-10(11)14-2/h1,5-7H,4H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHMAMWYTXOWSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)Br)OCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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